1-(1-Methylcyclohexyl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylcyclohexyl)-3-phenylpropan-1-one is an organic compound that features a cyclohexane ring with a methyl group and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one can be achieved through several methods. One common approach involves the alkylation of 1-methylcyclohexanol with phenylpropanone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the dehydration of 1-methylcyclohexanol, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve the partial hydrogenation of toluene to methylcyclohexane over a ruthenium catalyst, followed by further functionalization to introduce the phenylpropanone group .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclohexyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(1-Methylcyclohexyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s ketone group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the ketone group is reduced to an alcohol via the addition of hydrogen atoms .
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclohexanol: A precursor in the synthesis of 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one.
1-Methylcyclohexene: An intermediate in various organic reactions.
Phenylpropanone: A key component in the structure of this compound
Uniqueness
This compound is unique due to its combination of a cyclohexane ring with a phenylpropanone moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(1-methylcyclohexyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-16(12-6-3-7-13-16)15(17)11-10-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYDUHXKDNEALK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)CCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397564 |
Source
|
Record name | 1-(1-methylcyclohexyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634592-46-4 |
Source
|
Record name | 1-(1-methylcyclohexyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.